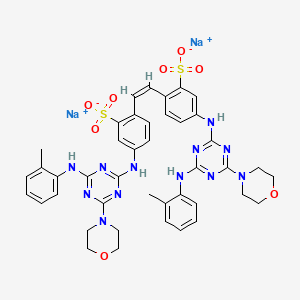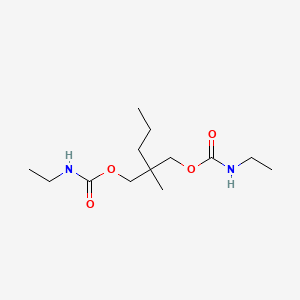
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) is a chemical compound known for its sedative, anticonvulsant, and muscle relaxant properties . It is a derivative of 2-Methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on muscle relaxation and anticonvulsant properties.
Medicine: Investigated for potential use in treating muscle spasms and seizures.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The compound exerts its effects primarily through interaction with the central nervous system. It acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters, which leads to muscle relaxation and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of synaptic transmission .
Comparación Con Compuestos Similares
Similar Compounds
Meprobamate: Another carbamate derivative with anxiolytic properties.
Carisoprodol: Known for its muscle relaxant effects.
Tolboxane: A related compound with similar pharmacological properties
Uniqueness
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) is unique due to its specific combination of sedative, anticonvulsant, and muscle relaxant effects. Its dual action on both GABA receptors and muscle fibers makes it particularly effective in treating conditions involving muscle spasms and seizures .
Propiedades
Número CAS |
25648-66-2 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
[2-(ethylcarbamoyloxymethyl)-2-methylpentyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-8-13(4,9-18-11(16)14-6-2)10-19-12(17)15-7-3/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
Clave InChI |
JAGDGWYCWWBCLL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)NCC)COC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
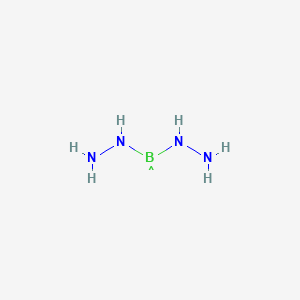
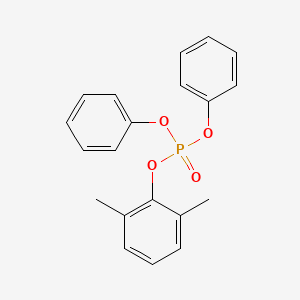
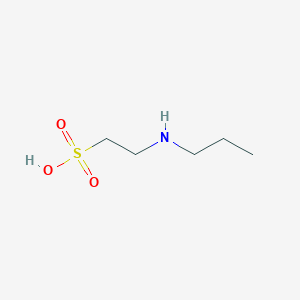
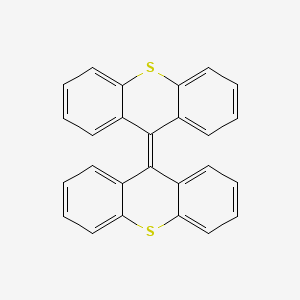
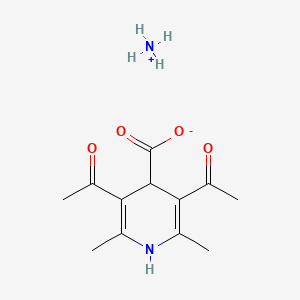
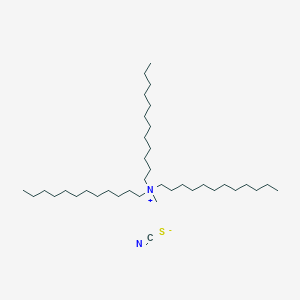
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
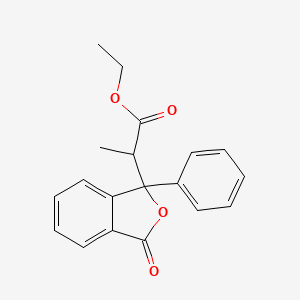
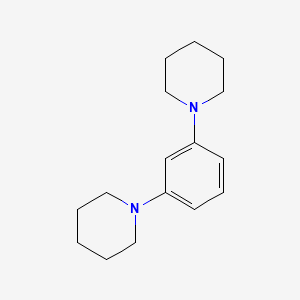
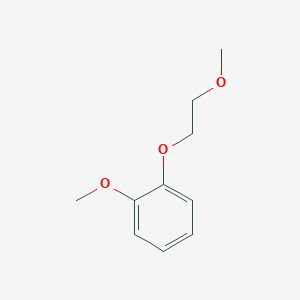
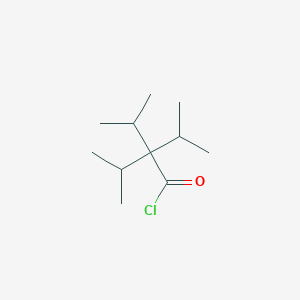
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
